Cas no 198878-42-1 (Quinoline N-oxide hydrate)

Quinoline N-oxide hydrate 化学的及び物理的性質
名前と識別子
-
- Quinoline N-Oxide Hydrate
- QUINOLINE-N-OXIDE HYDRATE
- Quinoline, 1-oxide, monohydrate
- 1-oxidoquinolin-1-ium hydrate
- quinolinol, oxamethane
- quinoline 1-oxide hydrate
- quinoline 1-oxide monohydrate
- quinoline N-oxide monohydrate
- CUSWDTBBCIXCRB-UHFFFAOYSA-N
- 1-oxidanidylquinolin-1-ium hydrate
- Quinoline, 1-oxide,hydrate (1:1)
- VQ10424
- ST5
- QUINOLINE-N-OXIDEHYDRATE
- Quinoline N-oxide hydrate, 97%
- 64201-64-5
- BS-23835
- SCHEMBL5786021
- DTXSID30214411
- MFCD00149472
- Quinoline, 1-oxide, hydrate
- Quinoline 1-oxide xhydrate
- DB-054625
- 1-oxidoquinolin-1-ium;hydrate
- CHEMBL4207687
- AKOS015855138
- 198878-42-1
- QUINOLINE-1-OXIDE HYDRATE
- Quinoline N-oxide hydrate, purum, >=97.0% (HPLC)
- hydrate quinolin-1-ium-1-olate
- DTXCID30136902
- Quinoline N-oxide hydrate
-
- MDL: MFCD00149472
- インチ: 1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2
- InChIKey: CUSWDTBBCIXCRB-UHFFFAOYSA-N
- ほほえんだ: [O-][N+]1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12.O([H])[H]
計算された属性
- せいみつぶんしりょう: 163.063328530g/mol
- どういたいしつりょう: 163.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 138
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.5
じっけんとくせい
- ふってん: 173°C/4mmHg(lit.)
Quinoline N-oxide hydrate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | Q225730-5g |
Quinoline N-Oxide Hydrate |
198878-42-1 | 5g |
$ 195.00 | 2022-06-03 | ||
Fluorochem | 225741-5g |
Quinoline 1-oxide hydrate |
198878-42-1 | 95% | 5g |
£95.00 | 2022-02-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0072-25G |
Quinoline N-Oxide Hydrate |
198878-42-1 | >97.0%(T) | 25g |
¥1100.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | Q0072-25g |
Quinoline N-oxide hydrate |
198878-42-1 | 97.0%(T) | 25g |
¥2700.0 | 2022-06-10 | |
Fluorochem | 225741-25g |
Quinoline 1-oxide hydrate |
198878-42-1 | 95% | 25g |
£392.00 | 2022-02-28 | |
Aaron | AR00AEK5-250mg |
Quinoline, 1-oxide, hydrate |
198878-42-1 | 97% | 250mg |
$13.00 | 2025-01-23 | |
1PlusChem | 1P00AEBT-25g |
Quinoline, 1-oxide, hydrate |
198878-42-1 | >97.0%(T) | 25g |
$515.00 | 2023-12-19 | |
Chemenu | CM121540-25g |
Quinoline N-Oxide Hydrate |
198878-42-1 | 97% | 25g |
$451 | 2023-02-17 | |
TRC | Q225730-25g |
Quinoline N-Oxide Hydrate |
198878-42-1 | 25g |
$ 625.00 | 2022-06-03 | ||
Chemenu | CM121540-25g |
Quinoline N-Oxide Hydrate |
198878-42-1 | 97% | 25g |
$451 | 2021-08-06 |
Quinoline N-oxide hydrate 関連文献
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Quinoline N-oxide hydrateに関する追加情報
Recent Advances in Quinoline N-oxide Hydrate (CAS: 198878-42-1) Research: A Comprehensive Review
Quinoline N-oxide hydrate (CAS: 198878-42-1) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its unique N-oxide functional group and hydrate form, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities, particularly in the context of antimicrobial and anticancer research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of Quinoline N-oxide hydrate against drug-resistant bacterial strains. The research team employed a combination of in vitro assays and molecular docking simulations to demonstrate that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2.5 μg/mL. The study attributed this activity to the compound's ability to disrupt bacterial membrane integrity and interfere with essential metabolic pathways.
In the field of oncology, recent preclinical studies have revealed that Quinoline N-oxide hydrate shows selective cytotoxicity against certain cancer cell lines. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that the compound induces apoptosis in hepatocellular carcinoma cells through the activation of caspase-3 and -9 pathways. Interestingly, the hydrate form of the compound was found to enhance its water solubility and bioavailability compared to its anhydrous counterpart, addressing a common challenge in quinoline-based drug development.
The synthetic chemistry of Quinoline N-oxide hydrate has also seen significant advancements. A novel, scalable synthesis route was developed in 2023, as described in Organic Process Research & Development, which improved the overall yield to 78% while reducing the environmental impact through greener solvent choices. This methodological improvement is particularly important as it facilitates the production of larger quantities needed for further pharmacological evaluation and potential clinical development.
From a structural perspective, recent X-ray crystallography studies have provided valuable insights into the molecular conformation of Quinoline N-oxide hydrate. The data revealed that the hydrate form stabilizes the crystal structure through an extensive network of hydrogen bonds, which may contribute to the compound's stability under various storage conditions. These findings, published in Crystal Growth & Design (2024), have important implications for pharmaceutical formulation development.
Looking forward, researchers are exploring the potential of Quinoline N-oxide hydrate as a scaffold for developing new derivatives with enhanced pharmacological properties. Several structure-activity relationship (SAR) studies are currently underway, with preliminary results suggesting that modifications at specific positions of the quinoline ring could significantly alter the compound's biological activity profile. These developments position Quinoline N-oxide hydrate as a promising lead compound for future drug discovery efforts in multiple therapeutic areas.
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